N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[44]nonane-1-carbothioamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the cyano, fluoro, and hydroxy groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.5]decane-1-carbothioamide
- N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.6]undecane-1-carbothioamide
Uniqueness
N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H16F3N3OS |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide |
InChI |
InChI=1S/C16H16F3N3OS/c17-11-5-10(8-20)6-12(7-11)21-14(24)22-9-16(18,19)13(23)15(22)3-1-2-4-15/h5-7,13,23H,1-4,9H2,(H,21,24) |
InChI Key |
GNDGGINSWHHCHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C(CN2C(=S)NC3=CC(=CC(=C3)C#N)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.